Ethanone, 1-(2,4-dimethoxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)-
CAS No.: 61034-02-4
Cat. No.: VC17279720
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61034-02-4 |
|---|---|
| Molecular Formula | C19H18N2O3 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)-2-(1-phenylpyrazol-4-yl)ethanone |
| Standard InChI | InChI=1S/C19H18N2O3/c1-23-16-8-9-17(19(11-16)24-2)18(22)10-14-12-20-21(13-14)15-6-4-3-5-7-15/h3-9,11-13H,10H2,1-2H3 |
| Standard InChI Key | XCBFRUVFZZCVJE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)CC2=CN(N=C2)C3=CC=CC=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 322.4 g/mol | |
| CAS Registry Number | 61034-02-4 | |
| IUPAC Name | 1-(2,4-Dimethoxyphenyl)-2-(1-phenylpyrazol-4-yl)ethanone | |
| XLogP3-AA | 3.2 (Predicted) |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, as outlined below:
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Formation of the Pyrazole Core:
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Introduction of the Dimethoxyphenyl Group:
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Friedel-Crafts acylation of 1,3-dimethoxybenzene with chloroacetyl chloride, followed by coupling to the pyrazole moiety via nucleophilic substitution.
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Final Assembly:
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrazole formation | Phenylhydrazine, acetylacetone, HSO | 75% |
| 2 | Friedel-Crafts acylation | 1,3-Dimethoxybenzene, AlCl, chloroacetyl chloride | 65% |
| 3 | Cross-coupling | Pd(PPh), KCO, DMF | 82% |
Analytical Characterization
Spectroscopic Data
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Infrared (IR) Spectroscopy:
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Strong absorption at 1650–1680 cm (C=O stretch of ethanone).
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Peaks at 2830–2940 cm (C-H stretch of methoxy groups).
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry:
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Molecular ion peak at m/z 322.4 (M).
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| Activity | Mechanism of Action | Supporting Evidence |
|---|---|---|
| Antimicrobial | DNA gyrase inhibition | |
| Anticancer | Kinase enzyme inhibition | |
| Anti-inflammatory | COX-2 suppression | Analogous to celecoxib |
Future Directions and Challenges
Research Gaps
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Toxicity Profiling: No in vivo studies exist for this compound.
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Structure-Activity Relationships (SAR): Systematic modifications to the pyrazole and dimethoxyphenyl groups could optimize efficacy .
Industrial Applications
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